

What is ethyl 3-(3,4-dihydroxyphenyl)propanoate?

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Compound of Interest

Compound Name: ethyl 3-(3,4-dihydroxyphenyl)propanoate

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An In-depth Technical Guide to **Ethyl 3-(3,4-dihydroxyphenyl)propanoate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(3,4-dihydroxyphenyl)propanoate, a derivative of the naturally occurring caffeic acid, is a phenolic compound of significant interest in the fields of pharmacology and drug development. Possessing a core structure characterized by a catechol moiety, this ester exhibits a wide range of biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and known biological functions, with a focus on its antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a foundational resource for researchers exploring its therapeutic potential.

Chemical and Physical Properties

Ethyl 3-(3,4-dihydroxyphenyl)propanoate is an esterified form of 3-(3,4-dihydroxyphenyl)propanoic acid (Hydrocaffeic acid). Its chemical structure combines the reactive catechol group with an ethyl propanoate chain, influencing its solubility and biological interactions. The key physicochemical properties are summarized below.

Property	Value	Source
IUPAC Name	ethyl 3-(3,4-dihydroxyphenyl)propanoate	PubChem
Molecular Formula	C ₁₁ H ₁₄ O ₄	PubChem
Molecular Weight	210.23 g/mol	Calculated
CAS Number	3967-57-5	
Appearance	Light-brown crystalline prisms	
Melting Point	420-421 K (147-148 °C)	
XLogP3	1.5	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	4	PubChem

Note: Some sources refer to the closely related compound, ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate (Ethyl Caffeate), which has a double bond in the propanoate chain. The data presented here is for the saturated propanoate unless otherwise specified.

Synthesis and Experimental Protocols

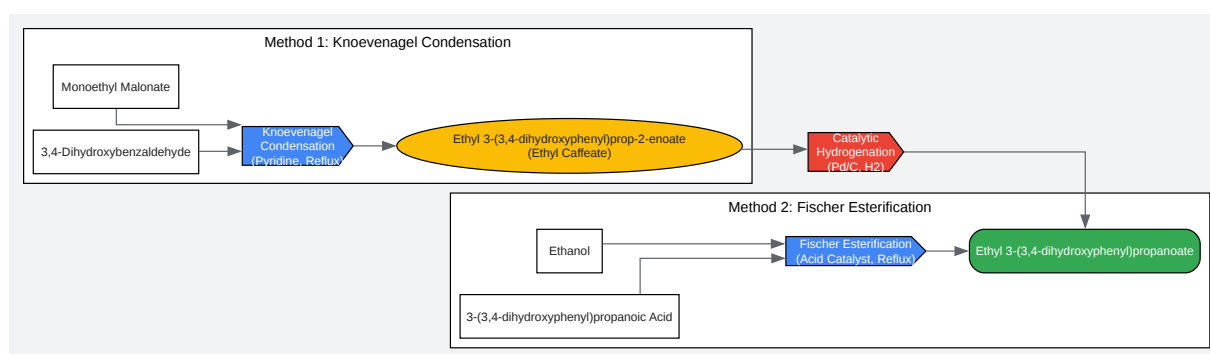
The synthesis of **ethyl 3-(3,4-dihydroxyphenyl)propanoate** and its derivatives can be achieved through several established chemical reactions. The two primary methods are the Knoevenagel condensation followed by reduction, and the direct esterification of the corresponding carboxylic acid.

Synthesis via Knoevenagel Condensation

This method first synthesizes the unsaturated ester, ethyl caffeate, which can then be hydrogenated to yield the target compound.

Protocol: Synthesis of Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

- **Reactant Preparation:** Dissolve 3,4-dihydroxybenzaldehyde and monoethyl malonate in a suitable solvent such as pyridine.
- **Condensation Reaction:** Heat the mixture under reflux. The Knoevenagel condensation occurs between the aldehyde and the active methylene group of the malonate.
- **Work-up:** After the reaction is complete (monitored by TLC), cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
- **Purification:** Filter the crude product, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate.
- **Reduction (Optional):** To obtain the saturated propanoate, the resulting ethyl caffeate can be subjected to catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.



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Caption: Overview of primary synthesis routes for **Ethyl 3-(3,4-dihydroxyphenyl)propanoate**.

Synthesis via Fischer Esterification

This is a direct method involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.^[1]

Protocol: Fischer Esterification of 3-(3,4-dihydroxyphenyl)propanoic Acid

- **Reactant Mixture:** In a round-bottom flask, combine 3-(3,4-dihydroxyphenyl)propanoic acid with an excess of absolute ethanol.
- **Catalyst Addition:** Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.
- **Reaction Conditions:** Heat the mixture to reflux for several hours. The reaction is an equilibrium, so to drive it towards the product, water is often removed using a Dean-Stark apparatus.^[1]
- **Neutralization and Extraction:** After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution). Extract the ester into an organic solvent like ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Biological Activities and Therapeutic Potential

Ethyl 3-(3,4-dihydroxyphenyl)propanoate and its analogues exhibit a spectrum of biological activities, primarily attributed to the antioxidant nature of the catechol moiety.

Antioxidant Activity

The presence of two adjacent hydroxyl groups on the phenyl ring allows the molecule to act as a potent free radical scavenger. It can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. This activity is foundational to many of its other therapeutic effects. Derivatives of 3,4-dihydroxyphenyl compounds have been shown to be powerful antioxidants, in some cases more so than Vitamin C or Trolox.

Anti-inflammatory Effects

The compound demonstrates significant anti-inflammatory properties. Studies on related propionates show they can downregulate the expression of key inflammatory mediators.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Macrophage Model)

- Cell Culture: Culture a murine macrophage cell line (e.g., J774-A1 or RAW 264.7) in appropriate media.
- Pre-treatment: Treat the cells with varying concentrations of **ethyl 3-(3,4-dihydroxyphenyl)propanoate** for a set period (e.g., 2 hours).
- Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture.
- Analysis: After incubation (e.g., 24 hours), collect the cell supernatant and lysates.
- Quantification: Measure the levels of pro-inflammatory markers such as:
 - Nitric Oxide (NO) using the Griess reagent.
 - Pro-inflammatory cytokines (TNF- α , IL-6, IL-1 β) using ELISA kits.
 - Expression of enzymes like COX-2 and iNOS via Western Blot or RT-qPCR.
- Data Interpretation: A dose-dependent reduction in these markers compared to the LPS-only control indicates anti-inflammatory activity.

Neuroprotective Properties

Phenolic compounds are widely investigated for their potential in treating neurodegenerative diseases. The mechanism is often linked to their ability to counteract oxidative stress and inflammation, key pathological factors in diseases like Alzheimer's and Parkinson's. A derivative, Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (IDHP), has been shown to protect vascular cells from injury by reducing ROS and ferroptosis, suggesting a potential role in preventing vascular aging that contributes to neurodegeneration.

Antimicrobial and Efflux Pump Inhibition Activity

While possessing some intrinsic antibacterial and antifungal activity, a more compelling application is its role as an efflux pump inhibitor (EPI). In drug-resistant bacteria, efflux pumps actively expel antibiotics, rendering them ineffective.

A related compound, ethyl 3,4-dihydroxybenzoate (EDHB), has been shown to potentiate the activity of antibiotics against drug-resistant *E. coli*. It interferes with the function of efflux pumps like AcrB, increasing the intracellular concentration of the antibiotic. This suggests that **ethyl 3-(3,4-dihydroxyphenyl)propanoate** could serve as an adjuvant in antibiotic therapy to combat resistance.

Organism	Compound	Activity	MIC (µg/mL)
<i>Pseudomonas aeruginosa</i>	Thiazole-Coumarin Hybrid	Antibacterial	15.62–31.25
<i>Enterococcus faecalis</i>	Thiazole-Coumarin Hybrid	Antibacterial	15.62–31.25
<i>Staphylococcus aureus</i>	Thiazole-Coumarin Hybrid	Antibacterial	62.5–125
<i>Candida albicans</i>	Thiazole-Coumarin Hybrid	Antifungal	15.62

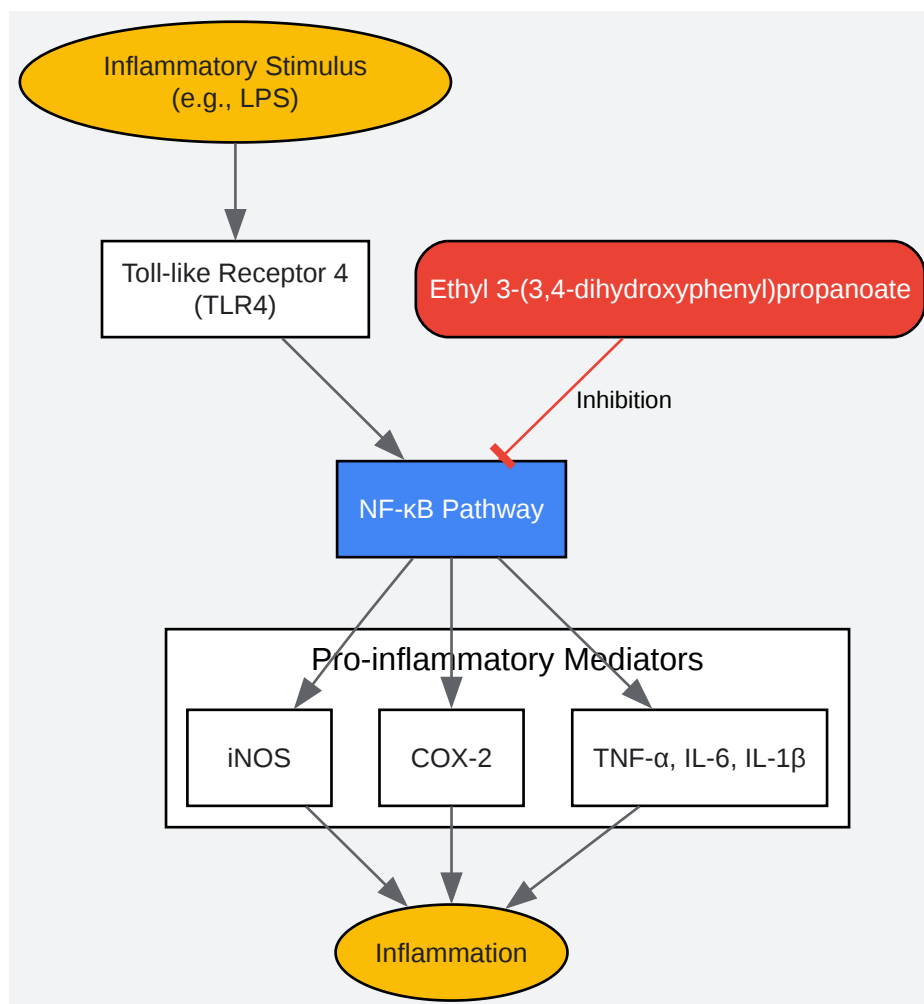
Data for a structurally related 3,4-dihydroxyphenyl hybrid compound, demonstrating the potential of this chemical class.

Mechanisms of Action

The therapeutic effects of **ethyl 3-(3,4-dihydroxyphenyl)propanoate** are mediated through several molecular pathways.

Anti-inflammatory Signaling

The compound's anti-inflammatory action involves the suppression of the NF- κ B signaling pathway, a central regulator of inflammation. By inhibiting this pathway, it reduces the transcription and subsequent production of numerous pro-inflammatory molecules.



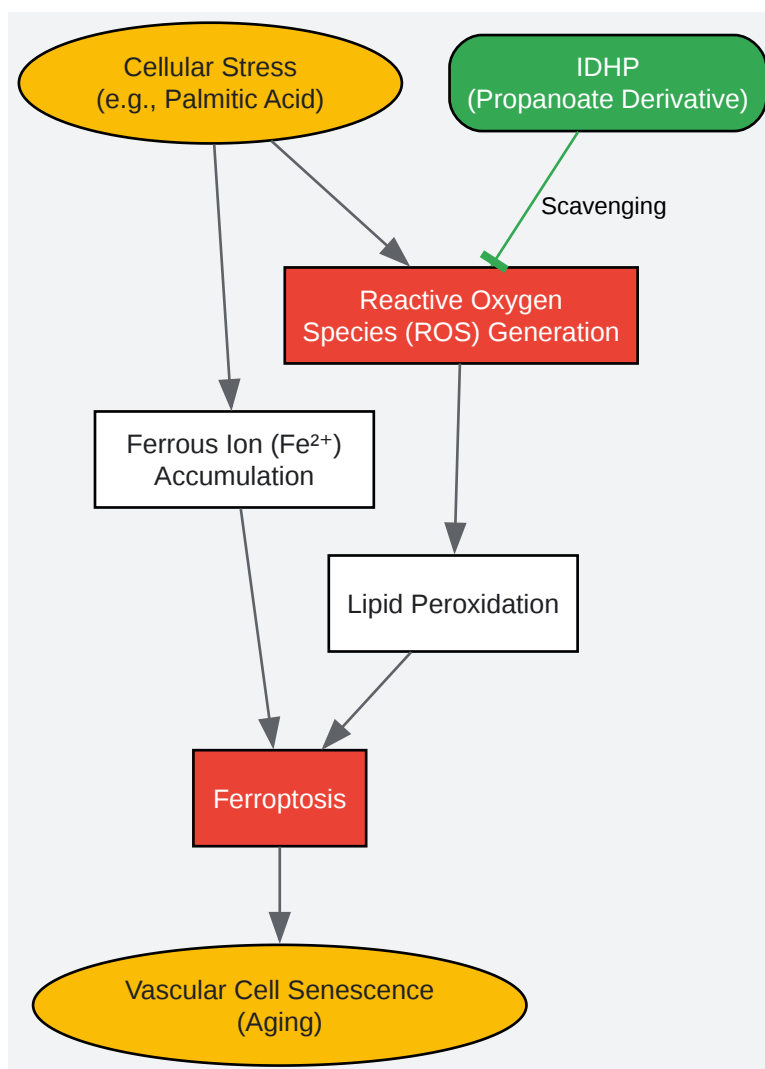
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Caption: Inhibition of the NF- κ B inflammatory pathway.

Alleviation of Vascular Aging via ROS/Ferroptosis Pathway

In the context of vascular health, derivatives of this compound have been shown to mitigate cellular senescence induced by factors like palmitic acid. The proposed mechanism involves

the reduction of oxidative stress and the inhibition of ferroptosis, an iron-dependent form of programmed cell death.



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Caption: Protective mechanism against vascular aging via the ROS/Ferroptosis pathway.

Conclusion

Ethyl 3-(3,4-dihydroxyphenyl)propanoate is a multifaceted molecule with a strong scientific basis for further investigation in drug development. Its potent antioxidant and anti-inflammatory properties, combined with emerging evidence of neuroprotective and antimicrobial-adjuvant activities, make it a promising lead compound. The synthetic routes are well-established, allowing for the generation of derivatives to optimize its pharmacokinetic and

pharmacodynamic profile. Future research should focus on in vivo efficacy models for specific disease states and a deeper elucidation of its interactions with cellular targets to fully harness its therapeutic potential.

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References

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